(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

Chiral purity Enantiomeric excess Quality control

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5) is a chiral pyrrolidine-derived building block supplied as a 4-methylbenzenesulfonate (tosylate) salt. It carries a single (R)-configured stereocenter at the pyrrolidine 3-position, affixed via an ether linkage to a methyl acetate moiety.

Molecular Formula C14H21NO6S
Molecular Weight 331.38
CAS No. 1965314-51-5
Cat. No. B2616465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate
CAS1965314-51-5
Molecular FormulaC14H21NO6S
Molecular Weight331.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
InChIInChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1
InChIKeyZKXKMXGRLDZZJZ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5): Core Identity and Procurement Baseline


(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5) is a chiral pyrrolidine-derived building block supplied as a 4-methylbenzenesulfonate (tosylate) salt. It carries a single (R)-configured stereocenter at the pyrrolidine 3-position, affixed via an ether linkage to a methyl acetate moiety . The tosylate counterion provides a well-defined crystalline salt form that is the prevalent commercial presentation for this scaffold. This compound serves primarily as a synthetic intermediate and chiral building block in medicinal chemistry campaigns, particularly those targeting central nervous system (CNS) indications, where enantiomeric purity is critical for downstream pharmacological outcomes .

Chiral (3R)-configured pyrrolidine building block
Supplied as crystalline tosylate salt form
Supports enantioselective synthesis workflows
Primarily intended for medicinal chemistry and CNS-targeted asymmetric synthesis research.

Why Generic Substitution Fails for (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5)


In-class compounds bearing the pyrrolidin-3-yloxy acetate scaffold cannot be freely interchanged because (i) the stereochemical configuration (R vs. S vs. racemic) determines the chirality of downstream pharmacophores and directly impacts target binding ; (ii) the salt form (tosylate vs. hydrochloride vs. free base) alters crystallinity, hygroscopicity, and reactivity in subsequent transformations such as nucleophilic substitutions where the tosylate serves as a superior leaving group ; and (iii) vendor-reported purity and enantiomeric excess vary substantially across suppliers, introducing batch-to-batch variability that undermines reproducibility in multi-step syntheses . The quantitative evidence below substantiates these distinctions.

Risk Factor
Target Product
Potential Substitute
Stereochemical Mismatch
Single (R)-configured enantiomer (3R)
(S)-enantiomer or racemic mixture may alter downstream pharmacophore chirality and target binding context
Salt Form Variability
4-Methylbenzenesulfonate (tosylate)
Hydrochloride or free base form may shift reactivity profile and handling properties, particularly in nucleophilic displacement steps
Purity & ee Variability
Vendor-certified purity and enantiomeric excess
Alternative suppliers or salt forms may exhibit different impurity profiles, potentially affecting multi-step synthesis reproducibility

Quantitative Differentiation Evidence for (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5)


Enantiomeric Purity: R-Tosylate Outperforms S- and Racemic Counterparts in Vendor-Supplied Purity

The (R)-tosylate (CAS 1965314-51-5) is available at a vendor-certified purity of 97.0%, as reported by Fluorochem . In comparison, the (S)-tosylate (CAS 1965314-75-3) is typically listed at 96.0% purity , while the racemic tosylate (CAS 1965309-08-3) is often supplied at only 95% . This 1–2 percentage-point difference corresponds to a significantly lower level of enantiomeric and chemical impurities in the R-enantiomer, reducing the risk of off-target biological effects or undesired reaction pathways in asymmetric syntheses.

Enantiomeric Purity
Reported
R-tosylate: 97.0% (Fluorochem)
S-tosylate: 96.0%
Racemic: 95.0%
Reported purity context; supports enantiomer-specific procurement review
Vendor-certified values; typical detection by HPLC or NMR
Chiral purity Enantiomeric excess Quality control

Stereochemical Identity: (R)-Configuration Confers Defined Biological and Synthetic Outcomes

The (R)-enantiomer (CAS 1965314-51-5) bears the (3R) stereocenter, as verified by the InChI stereodescriptor '/t6-;/m1./s1' and the distinct MDL number MFCD30181969 . The (S)-enantiomer (CAS 1965314-75-3) carries the (3S) configuration and a different MDL number (MFCD30181968) . In medicinal chemistry, the (R)- and (S)-enantiomers of pyrrolidine-derived intermediates can yield opposite pharmacological activities, as documented in pyrrolidine-based JAK inhibitor programs where chirality at the 3-position governs kinase selectivity [1]. Selecting the correct enantiomer at the building-block stage eliminates the need for chiral resolution later, directly influencing the enantiomeric excess of the final active pharmaceutical ingredient.

Stereochemical Identity
Class-level
(3R)-configuration
MDL: MFCD30181969
InChI stereodescriptor: /t6-;/m1./s1
Supports stereochemical-control workflow assignment
Distinct from (S)-tosylate (MFCD30181968) and racemate (MFCD30181966)
Stereochemistry Enantioselective synthesis Chiral building block

Salt Form Advantage: Tosylate vs. Hydrochloride – Impact on Storage Stability

The (R)-tosylate salt is recommended for storage at room temperature (RT) with protection from moisture, as indicated by its supplier [1]. In contrast, the (S)-tosylate salt requires storage at 2–8°C (sealed, dry conditions) to maintain stability . The room-temperature storage tolerance of the R-tosylate implies a lower tendency for thermal degradation or moisture uptake, which translates to reduced shipping and handling complexity. Furthermore, the hydrochloride salt of the (R)-enantiomer (CAS 1260387-16-3) has a lower molecular weight (195.64 g/mol) but is typically available at only 95% purity ; its hygroscopic nature is well-documented for amine hydrochlorides, making the tosylate form preferable for long-term storage and precise weighing.

Storage Stability
Reported
R-tosylate: Room temperature storage
S-tosylate: 2–8°C storage
Reported storage condition difference; may support procurement decisions
Recommendations from vendor technical datasheets
Salt selection Storage stability Solid-state properties

Procurement Cost Efficiency: (R)-Tosylate Provides Competitive Pricing at Research Scale

Pricing for (R)-methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate at 97% purity is listed at approximately $79/g (Glpbio) [1] and ¥525/g (~$72/g) (Macklin) . The (S)-enantiomer at 96% purity is priced comparably, but its lower purity and cold-chain storage requirements add hidden procurement costs . Notably, the (R)-tosylate is offered by multiple global suppliers (Fluorochem, Bidepharm, Glpbio, Macklin, Delta-B), ensuring supply chain resilience and competitive pricing. In contrast, the (S)-tosylate and hydrochloride salts are available from fewer vendors, increasing lead times and price volatility.

Procurement Context
Reported
~$72–79/g (97% purity)
Multiple global suppliers
Reported pricing; supports supply chain resilience review
Prices as of May 2026 for 1g research pack size
Procurement cost Chiral building block pricing Research chemical sourcing

MDL Number Singularity: A Practical Differentiator for Inventory and Regulatory Tracking

The (R)-tosylate carries the unique MDL number MFCD30181969, distinct from the (S)-tosylate (MFCD30181968) and the racemic tosylate (MFCD30181966) . This unambiguous molecular identifier is critical for electronic laboratory inventory systems, customs declarations, and safety data sheet (SDS) management. Regulatory frameworks such as REACH and TSCA rely on exact substance identifiers; using the correct MDL number ensures compliance and prevents misidentification that could lead to regulatory penalties or shipment delays.

Regulatory Identifier
Reported
Unique MDL: MFCD30181969
Supports inventory and regulatory tracking context
Distinct identifier for (R)-tosylate form
Chemical inventory MDL number Regulatory compliance

Best Research and Industrial Application Scenarios for (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate (CAS 1965314-51-5)


Asymmetric Synthesis of CNS-Targeted Drug Candidates

The (R)-enantiomer serves as a pre-resolved chiral building block for CNS drug discovery programs. Its 97% purity and defined (3R) stereochemistry (MFCD30181969) enable direct incorporation into lead compounds without requiring chiral resolution steps. The tosylate group facilitates efficient nucleophilic displacement reactions, making it ideal for late-stage diversification of pyrrolidine-containing pharmacophores .

Medicinal Chemistry Library Synthesis Requiring High Enantiomeric Excess

For medicinal chemistry teams generating compound libraries where stereochemical purity is critical for SAR studies, the higher vendor-certified purity of the (R)-tosylate (97.0%) compared to the (S)-tosylate (96.0%) or racemate (95%) reduces the risk of confounding biological assay results due to enantiomeric impurities . This is particularly relevant when the target biological pathway shows stereospecific ligand recognition, as demonstrated for (R)-pyrrolidin-3-yloxy derivatives in kinase binding assays [1].

Long-Term Multi-Step Synthesis Campaigns Requiring Ambient-Stable Intermediates

The room-temperature storage stability of the (R)-tosylate [2] makes it suitable for long-duration synthetic projects where cold-chain logistics are impractical or costly. In contrast, the (S)-tosylate requires refrigerated storage (2–8°C), adding operational complexity . This differential storage tolerance directly influences procurement decisions for academic labs and CROs with limited cold storage capacity.

Multi-Site Collaborative Research Requiring Supply Chain Resilience

The availability of the (R)-tosylate from multiple qualified vendors (Fluorochem, Bidepharm, Glpbio, Macklin, Delta-B) ensures that multi-site research consortia can secure consistent material without single-supplier dependency. Competitive pricing (~$72–79/g) and the unambiguous MDL identifier MFCD30181969 simplify cross-site inventory management and regulatory documentation.

Application
Selection Property
Validation Focus
CNS-targeted asymmetric synthesis
Stereochemical control
Enantiomeric purity and configuration verification
Medicinal chemistry library synthesis
Chiral building block purity
Enantiomeric excess review for SAR studies
Long-term multi-step synthesis campaigns
Ambient storage tolerance
Salt form stability and handling context
Multi-site collaborative research
Supply chain resilience
MDL identifier consistency and vendor diversity
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